REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[C:4]([F:9])[CH:3]=1.[Mg].[O:11]=[C:12]1[CH2:16][CH2:15][O:14][CH2:13]1>O1CCCC1>[F:9][C:4]1[CH:3]=[C:2]([C:12]2([OH:11])[CH2:16][CH2:15][O:14][CH2:13]2)[CH:7]=[C:6]([F:8])[CH:5]=1
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=CC(=C1)F)F
|
Name
|
|
Quantity
|
124 mmol
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
20.726 mmol
|
Type
|
reactant
|
Smiles
|
O=C1COCC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at rt for three days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled to rt
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with sat NaHCO3
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
CUSTOM
|
Details
|
Purification by CombiFlash (0 to 100% EtOAc in heptane)
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=C(C1)F)C1(COCC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 405 mg | |
YIELD: PERCENTYIELD | 9.7% | |
YIELD: CALCULATEDPERCENTYIELD | 9.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |